LogP Comparison: Optimized Lipophilicity for Enhanced Cellular Permeability vs. Methylated Analog
4-[(1-Methyl-1H-imidazol-2-yl)methoxy]aniline exhibits a lower calculated LogP (cLogP) compared to its 3-methyl aniline analog, CAS 793646-28-3. The target compound's LogP is reported as 1.58 and 2.16 [1] depending on the calculation method, while the methylated analog has a higher LogP of 2.59 . This difference suggests the target compound possesses more balanced lipophilicity, potentially leading to better aqueous solubility and reduced non-specific binding in biological assays, a critical factor in hit-to-lead optimization where excessive lipophilicity is often associated with poor developability [2].
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 1.58 (ChemScene) and 2.16 (Ambinter) |
| Comparator Or Baseline | 3-Methyl-4-((1-methyl-1H-imidazol-2-yl)methoxy)aniline (CAS 793646-28-3): 2.59 (AKSci) |
| Quantified Difference | Target compound's cLogP is 0.43 to 1.01 units lower, indicating significantly lower lipophilicity. |
| Conditions | In silico prediction using vendor-reported or standard cheminformatic tools (e.g., ChemDraw, ACD/Labs). |
Why This Matters
A lower LogP within an optimal range (typically 1-3 for CNS drugs) is often correlated with better solubility, lower plasma protein binding, and improved metabolic stability, making this compound a more developable scaffold than its more lipophilic methylated analog.
- [1] Ambinter. (n.d.). 4-((1-METHYL-1H-IMIDAZOL-2-YL)METHOXY)ANILINE. AMB9202136. Retrieved from https://www.ambinter.com/molecule/9202136 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. https://doi.org/10.1517/17460441003605098 View Source
